![molecular formula C11H24OS B1218877 11-Mercapto-1-undecanol CAS No. 73768-94-2](/img/structure/B1218877.png)
11-Mercapto-1-undecanol
Overview
Description
11-Mercapto-1-undecanol is a compound used to produce hydrophilic self-assembled monolayers (SAMs). The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups even when attached to gold nanoparticles .
Synthesis Analysis
The synthesis of 11-Mercapto-1-undecanol can be achieved through a two-step process. This process involves the reaction of bromo-1-undecanol and thiourea, followed by purification using ethyl acetate . Additionally, a solid-phase synthesis method has been outlined, which involves the use of thiol trityl resin .Molecular Structure Analysis
The molecular formula of 11-Mercapto-1-undecanol is C11H24OS . The compound has a molecular weight of 204.37 g/mol . The InChI string is InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 .Chemical Reactions Analysis
The adsorption behavior of 11-Mercapto-1-undecanol on an Au(111) electrode in an electrochemical system has been studied . The compound initiates adsorption mainly at the intersectional corner of herringbone rows of an Au(111) reconstruction structure .Physical And Chemical Properties Analysis
The compound has a density of 0.790g/mL at 25°C . The melting point is between 33-37 °C (lit.) . The refractive index is n20/D 1.359 .Scientific Research Applications
Self-Assembled Monolayers (SAMs)
11-Mercapto-1-undecanol is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . It immobilizes the surface atoms and enhances the absorption of proteins .
Biosensor Applications
This compound can be used to functionalize polycarbonate filter membranes for immunological experiments. These functionalized membranes can further be used in the fabrication of plasmonic flow-through biosensor-based applications .
Immunoassay Enhancement
The self-assembled monolayer (SAM) of 11-Mercapto-1-undecanol can be used in the colloidal gold-enhanced immunoassay . This can improve the sensitivity and specificity of the immunoassay.
Hydrophilic Surface Modification
11-Mercapto-1-undecanol is used to produce hydrophilic SAMs . The resulting monolayers, which are terminated with alcohols, can be further functionalized with various groups even when attached to gold nanoparticles .
Reduction of Non-Specific Protein Adsorption
This compound can be used to form hydrophilic SAMs and in mixed SAMs as spacers to provide a hydrophilic background. This can be used to reduce non-specific protein adsorption .
Synthesis of Unsymmetrical Disulfides
11-Mercapto-1-undecanol is used in a two-step synthesis of unsymmetrical disulfides, which does not require alcohol protection . This can simplify the synthesis process and increase the yield of the reaction.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of unsymmetrical disulfides .
Mode of Action
11-Mercapto-1-undecanol can be oxidized to the corresponding disulfide by N-phenyltriazolinedione without the need for hydroxyl protection . This suggests that the compound interacts with its targets through oxidation reactions.
Safety and Hazards
properties
IUPAC Name |
11-sulfanylundecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGGZAVAARQJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294152 | |
Record name | 11-Mercapto-1-undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Mercapto-1-undecanol | |
CAS RN |
73768-94-2 | |
Record name | 73768-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Mercapto-1-undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Mercapto-1-undecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 11-Mercapto-1-undecanol?
A1: The molecular formula for 11-Mercapto-1-undecanol is C11H24OS, and its molecular weight is 204.37 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 11-Mercapto-1-undecanol?
A2: Researchers frequently utilize a combination of spectroscopic methods, including:
- Fourier Transform Infrared Reflection Spectroscopy (FTIR): FTIR helps identify characteristic functional groups like hydroxyl (-OH) and alkyl chains (-CH2-) within the molecule and provides information about molecular orientation within SAMs. []
- X-ray Photoelectron Spectroscopy (XPS): XPS offers insights into the elemental composition and chemical states of elements present in the molecule and SAMs. []
- Surface Plasmon Resonance (SPR): SPR is employed to monitor real-time interactions between 11-Mercapto-1-undecanol SAMs and various analytes, including biomolecules like DNA or proteins. [, ]
Q3: How does 11-Mercapto-1-undecanol interact with gold surfaces?
A3: 11-Mercapto-1-undecanol forms self-assembled monolayers (SAMs) on gold surfaces through a strong chemisorption process between the sulfur atom of the thiol group (-SH) and the gold atoms. This results in a well-organized layer with the hydrocarbon chains extending outward. [, , ]
Q4: How does the chain length of alkanethiols, such as 11-Mercapto-1-undecanol, influence the properties of the SAMs they form?
A4: Longer chain alkanethiols, like 11-Mercapto-1-undecanol, tend to form more ordered and densely packed SAMs on gold surfaces compared to their shorter chain counterparts. This difference in packing density influences the electrochemical properties and wettability of the modified surface. [, ]
Q5: How does the presence of the terminal hydroxyl group (-OH) in 11-Mercapto-1-undecanol influence its applications?
A5: The terminal hydroxyl group provides a reactive site for further chemical modifications. For instance, it can be used to attach biomolecules, polymers, or other functional groups, expanding the versatility of 11-Mercapto-1-undecanol in surface engineering and biosensor development. [, , ]
Q6: What factors can influence the stability of 11-Mercapto-1-undecanol SAMs?
A6: The stability of these SAMs can be affected by several factors, including:
Q7: How is 11-Mercapto-1-undecanol used in biosensor development?
A7: 11-Mercapto-1-undecanol serves as a foundation for immobilizing biorecognition elements, such as antibodies, enzymes, or DNA probes, onto the surface of electrodes. This immobilization enables the development of sensitive and selective biosensors for various analytes. [, ]
Q8: Can 11-Mercapto-1-undecanol be used to modify surfaces other than gold?
A8: While its affinity for gold is well-documented, researchers have explored its use on other materials like silver and copper to create protective films against corrosion. [, , ]
Q9: How does 11-Mercapto-1-undecanol contribute to the development of molecular electronics?
A9: The ability to form well-defined, organized monolayers makes 11-Mercapto-1-undecanol a potential candidate for creating molecular-scale electronic components. By incorporating redox-active molecules within the SAM, researchers aim to develop miniaturized electronic devices with enhanced functionalities. []
Q10: What is the role of computational chemistry in understanding the behavior of 11-Mercapto-1-undecanol?
A10: Computational methods, including molecular dynamics (MD) simulations, can be employed to:
- Predict SAM formation: Simulations help visualize the self-assembly process, predict molecular organization, and estimate binding energies between the thiol and the gold surface. []
- Investigate surface interactions: These simulations provide insights into the interactions of 11-Mercapto-1-undecanol SAMs with solvents, ions, and other molecules, aiding in understanding their stability and performance in different environments. []
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